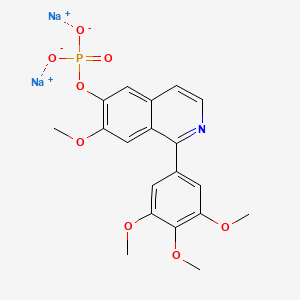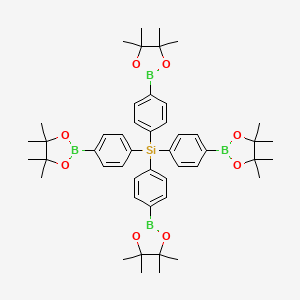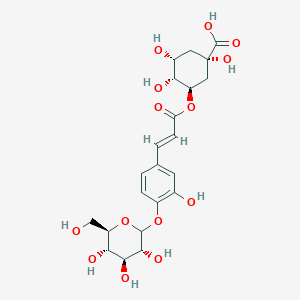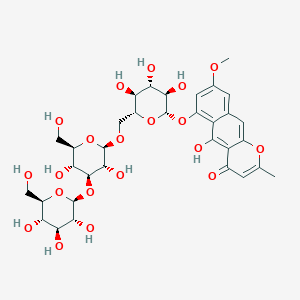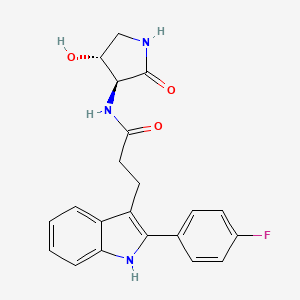
Apol1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apol1-IN-1 is a small molecule inhibitor specifically designed to target apolipoprotein L1 (APOL1). APOL1 is a protein associated with high-density lipoproteins and is involved in lipid metabolism and transport. Variants of APOL1 have been linked to an increased risk of chronic kidney diseases, particularly in individuals of African descent. This compound aims to mitigate the detrimental effects of these variants by inhibiting the function of APOL1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Apol1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a core scaffold, followed by functionalization through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Apol1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Apol1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving APOL1.
Biology: Helps in understanding the role of APOL1 in cellular processes and its impact on lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in treating APOL1-associated kidney diseases.
Industry: Utilized in the development of diagnostic assays and screening platforms for APOL1 inhibitors.
Mécanisme D'action
Apol1-IN-1 exerts its effects by binding to APOL1 and inhibiting its function. This inhibition prevents the formation of ion channels that are believed to contribute to kidney cell damage. The molecular targets include specific binding sites on APOL1, and the pathways involved are related to lipid metabolism and cellular ion homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Inaxaplin: Another small molecule inhibitor targeting APOL1, known for reducing proteinuria in patients with APOL1 variants.
Compound 3: A close analog of Inaxaplin with comparable potency.
Uniqueness
Apol1-IN-1 is unique in its specific binding affinity and inhibitory potency against APOL1. Compared to other inhibitors, it offers a distinct mechanism of action and has shown promising results in preclinical studies.
Propriétés
Formule moléculaire |
C21H20FN3O3 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C21H20FN3O3/c22-13-7-5-12(6-8-13)19-15(14-3-1-2-4-16(14)24-19)9-10-18(27)25-20-17(26)11-23-21(20)28/h1-8,17,20,24,26H,9-11H2,(H,23,28)(H,25,27)/t17-,20+/m1/s1 |
Clé InChI |
CNYZYDUBGMRAFP-XLIONFOSSA-N |
SMILES isomérique |
C1[C@H]([C@@H](C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O |
SMILES canonique |
C1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
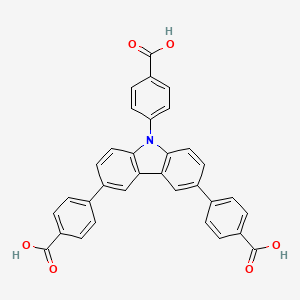
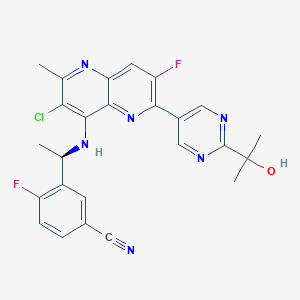
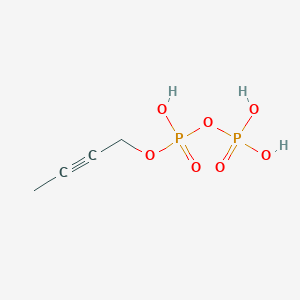
![2-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;trifluoromethanesulfonate](/img/structure/B11929734.png)
